molecular formula C11H13FN2O B7512666 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea

1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea

Cat. No. B7512666
M. Wt: 208.23 g/mol
InChI Key: KEKNGHYHFZLIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Flupentixol, which is a neuroleptic drug used to treat schizophrenia and other psychotic disorders. However,

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound can also induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria.
Biochemical and Physiological Effects:
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea has been shown to have various biochemical and physiological effects. This compound can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. It can also induce oxidative stress and DNA damage in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea in lab experiments is its potent anticancer activity. This compound can inhibit the growth of cancer cells at low concentrations, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the scientific research application of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea. One of the areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the identification of the specific signaling pathways that are targeted by this compound, which can lead to the development of more targeted cancer therapies. Additionally, the use of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea in combination with other anticancer agents can be explored to enhance its efficacy and reduce side effects.
Conclusion:
In conclusion, 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea is a promising compound with potential applications in various fields, particularly in cancer therapy. Its potent anticancer activity, mechanism of action, and biochemical and physiological effects make it a subject of interest in scientific research. Further studies are needed to explore its full potential and develop more effective cancer therapies.

Synthesis Methods

The synthesis method for 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea involves the reaction of 3-Fluoro-4-methylaniline with propargyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with N,N-dimethylformamide to obtain the final product. This method has been optimized to produce high yields of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea has been extensively studied for its potential applications in various fields. One of the significant research areas is its use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h3-5,7H,1,6H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKNGHYHFZLIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea

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